Structural Simplification vs. Clinical Candidate NVP-AUY922: Reduced Molecular Complexity for Early-Stage SAR
The target compound differs from the optimized clinical candidate NVP-AUY922 (VER-52296, compound 40f in Brough et al., J. Med. Chem. 2008) in three key structural features: (i) a 4-methoxyphenyl group at the isoxazole C4 position instead of a 4-(morpholinomethyl)phenyl group; (ii) a methyl substituent at C3 rather than an N-ethylcarboxamide; and (iii) an unsubstituted resorcinol ring rather than a 5-chloro-2,4-dihydroxyphenyl moiety [1]. These simplifications eliminate the chiral center, reduce molecular weight from 465.5 to 297.3 Da, and remove the basic morpholine nitrogen, which contributes to the aqueous solubility and lysosomal trapping of NVP-AUY922 [1]. While NVP-AUY922 achieves an FP binding IC50 of 21 nM against HSP90α, the target compound's simpler scaffold is anticipated to exhibit lower absolute potency but provides a cleaner pharmacophore for systematic SAR exploration with reduced off-target liabilities from the morpholine and carboxamide functionalities [1].
| Evidence Dimension | Molecular weight and structural complexity |
|---|---|
| Target Compound Data | MW = 297.3 Da; C17H15NO4; no chiral center; no basic amine |
| Comparator Or Baseline | NVP-AUY922 (VER-52296): MW = 465.5 Da; C26H31N3O5; contains chiral center and morpholine moiety |
| Quantified Difference | 168.2 Da reduction in molecular weight; 9 fewer heavy atoms; elimination of morpholine and carboxamide functional groups |
| Conditions | Structural comparison based on published chemical structures in Brough et al., J. Med. Chem. 2008 |
Why This Matters
The target compound serves as a minimal pharmacophore probe for HSP90 binding, enabling procurement for SAR campaigns where the full complexity and potential polypharmacology of NVP-AUY922 would confound interpretation.
- [1] Brough, P. A. et al. 4,5-Diarylisoxazole Hsp90 Chaperone Inhibitors: Potential Therapeutic Agents for the Treatment of Cancer. J. Med. Chem. 2008, 51 (2), 196–218. Compound 40f (NVP-AUY922) characterized in Table 2 and Supporting Information. View Source
